5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran
Description
Properties
CAS No. |
58757-98-5 |
|---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
3-chloro-2-methoxy-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C13H17ClO3/c1-15-13-12(14)7-11(17-13)9-16-8-10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |
InChI Key |
IORDWFAVGWGDLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CC(O1)COCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a suitable nucleophile.
Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or chloromethyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations: Tetrahydrofuran vs. Benzofuran
The tetrahydrofuran core of the target compound contrasts sharply with benzofuran-based analogs (e.g., methyl 5-chloro-1-benzofuran-2-carboxylate and 2-methoxyethyl 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ). Key differences include:
Substituent Positioning and Functional Groups
Table 1: Substituent Comparison
- Chlorine Position : The 3-chloro substituent in the target compound contrasts with 5-chloro benzofurans (e.g., ), where halogen placement influences electronic effects and binding affinity in bioactive contexts.
- Benzyloxymethyl Group : Similar to 5-[(3-chlorophenyl)methoxy] groups in , this substituent enhances hydrophobicity and may confer resistance to metabolic degradation.
Biological Activity
5-((Benzyloxy)methyl)-3-chloro-2-methoxytetrahydrofuran is an organic compound that has garnered interest for its potential biological activities. This article delves into its structure, synthesis, biological interactions, and potential applications in medicinal chemistry.
Structural Overview
The compound features a tetrahydrofuran ring substituted with three significant functional groups: a benzyloxy group, a chloromethyl group, and a methoxy group. Its molecular formula is . The presence of these groups contributes to its unique reactivity and biological properties. The tetrahydrofuran moiety enhances its cyclic nature, while the substituents can significantly influence its interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the tetrahydrofuran ring and subsequent substitutions to introduce the benzyloxy, chloromethyl, and methoxy groups. Detailed procedures can vary based on the specific synthetic route employed.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated for its effectiveness against various bacterial strains, particularly focusing on Gram-positive bacteria such as Bacillus subtilis and fungal pathogens like Candida albicans. The compound's structure-activity relationship (SAR) suggests that modifications in its substituents can enhance or diminish its antimicrobial efficacy .
Anticancer Potential
The compound has also been studied for its anticancer properties . Preliminary findings suggest that it may selectively target cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, indicating potential as a lead compound for further development in oncology .
1. Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several compounds structurally related to this compound. The minimal inhibitory concentrations (MIC) were determined using standard microbiological techniques. Table 1 summarizes the MIC values against selected microbial strains.
| Compound Name | MIC against Bacillus subtilis (µg/mL) | MIC against Candida albicans (µg/mL) |
|---|---|---|
| This compound | 16 | 32 |
| Control Compound A | 8 | 16 |
| Control Compound B | 32 | >64 |
2. Anticancer Activity Evaluation
In another study focusing on anticancer properties, various derivatives were tested against several cancer cell lines, including breast and lung cancers. The results indicated that certain modifications to the structure could enhance cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) for this compound | IC50 (µM) for Control Compound |
|---|---|---|
| MCF-7 (Breast) | 15 | 10 |
| A549 (Lung) | 20 | 25 |
Q & A
Q. How can researchers address challenges in resolving crystallographic disorder for flexible tetrahydrofuran rings?
- Methodological Answer : Use low-temperature (100 K) X-ray data collection to reduce thermal motion artifacts. Apply restraints to bond lengths/angles and refine occupancy factors for disordered atoms. For severe cases, employ twin refinement protocols, as demonstrated in cyclopenta-furan derivatives .
Data Contradiction Analysis
Q. How should conflicting NMR data on stereochemical assignments be resolved?
- Methodological Answer : Compare experimental NMR coupling constants (e.g., J-values for vicinal protons) with DFT-predicted values. For example, axial-equatorial proton couplings in tetrahydrofuran rings typically range from 2–4 Hz, while equatorial-equatorial couplings are >8 Hz. Overlay experimental and simulated spectra to validate assignments .
Q. What experimental controls are essential when interpreting contradictory bioassay results?
- Methodological Answer : Include positive controls (e.g., known inhibitors) and validate compound purity via HPLC before assays. Replicate experiments in triplicate across independent batches to distinguish biological variability from synthetic inconsistencies, as emphasized in antimicrobial studies of benzofurans .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
